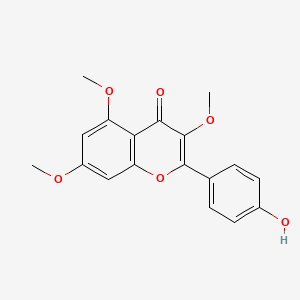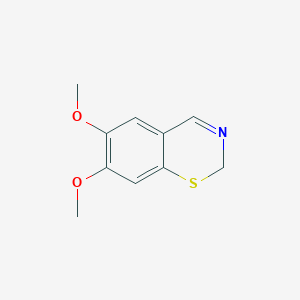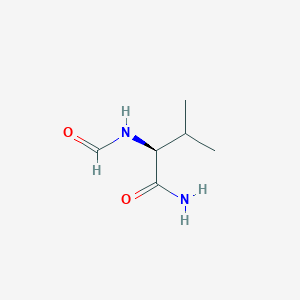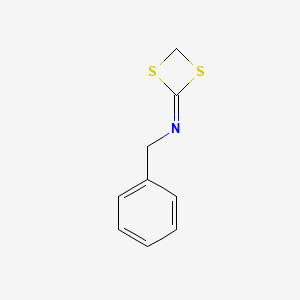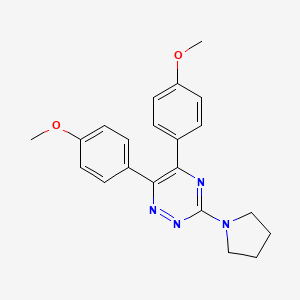
5,6-Bis(4-methoxyphenyl)-3-(pyrrolidin-1-yl)-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Bis(4-methoxyphenyl)-3-(pyrrolidin-1-yl)-1,2,4-triazine is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of two 4-methoxyphenyl groups and a pyrrolidinyl group attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(4-methoxyphenyl)-3-(pyrrolidin-1-yl)-1,2,4-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as nitriles and hydrazines.
Introduction of 4-Methoxyphenyl Groups: The 4-methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions using 4-methoxybenzene derivatives.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached via nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yield and purity. The specific methods may vary depending on the scale of production and the desired application.
化学反応の分析
Types of Reactions
5,6-Bis(4-methoxyphenyl)-3-(pyrrolidin-1-yl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions may produce various substituted triazine derivatives.
科学的研究の応用
5,6-Bis(4-methoxyphenyl)-3-(pyrrolidin-1-yl)-1,2,4-triazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide, given its ability to interact with biological targets in plants and pests.
作用機序
The mechanism of action of 5,6-Bis(4-methoxyphenyl)-3-(pyrrolidin-1-yl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, and cell division.
類似化合物との比較
Similar Compounds
5,6-Bis(4-methoxyphenyl)-1,2,4-triazine: Lacks the pyrrolidinyl group, which may affect its chemical and biological properties.
3-(Pyrrolidin-1-yl)-1,2,4-triazine: Lacks the 4-methoxyphenyl groups, resulting in different reactivity and applications.
5,6-Diphenyl-3-(pyrrolidin-1-yl)-1,2,4-triazine: Similar structure but without the methoxy groups, leading to variations in chemical behavior.
Uniqueness
5,6-Bis(4-methoxyphenyl)-3-(pyrrolidin-1-yl)-1,2,4-triazine is unique due to the presence of both 4-methoxyphenyl and pyrrolidinyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
59663-60-4 |
|---|---|
分子式 |
C21H22N4O2 |
分子量 |
362.4 g/mol |
IUPAC名 |
5,6-bis(4-methoxyphenyl)-3-pyrrolidin-1-yl-1,2,4-triazine |
InChI |
InChI=1S/C21H22N4O2/c1-26-17-9-5-15(6-10-17)19-20(16-7-11-18(27-2)12-8-16)23-24-21(22-19)25-13-3-4-14-25/h5-12H,3-4,13-14H2,1-2H3 |
InChIキー |
BMQXWVUEHKALOD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCCC3)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl-](/img/structure/B14614245.png)
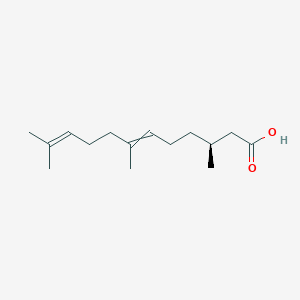
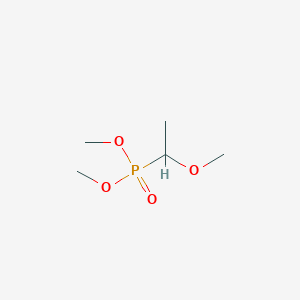
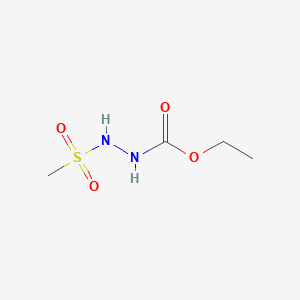
![[4,6-Bis(dodecyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14614258.png)
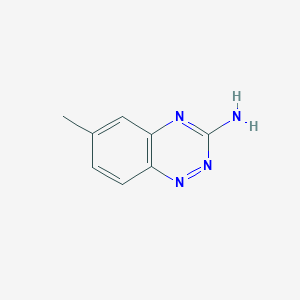
![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14614267.png)
